
1-(2-Bromophenyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-cyclopropylurea, also known as BRU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-cyclopropylurea is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell proliferation and differentiation. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to reduce the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In addition, it has been shown to protect neurons from oxidative stress and prevent the formation of amyloid-beta plaques, which are characteristic features of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Bromophenyl)-3-cyclopropylurea has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activities at low concentrations. However, there are also some limitations to its use. For example, it has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Bromophenyl)-3-cyclopropylurea. One potential direction is to further investigate its antitumor activity and explore its potential as a chemotherapeutic agent. Another direction is to investigate its neuroprotective effects and explore its potential for the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for drug development.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use, it has several advantages for lab experiments and has the potential to be developed into a novel therapeutic agent. Further research is needed to fully elucidate its mechanism of action and explore its potential for drug development.
Synthesemethoden
The synthesis of 1-(2-Bromophenyl)-3-cyclopropylurea can be achieved through a multistep process involving the reaction of 2-bromoaniline with ethyl isocyanate, followed by cyclization with cyclopropylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-3-1-2-4-9(8)13-10(14)12-7-5-6-7/h1-4,7H,5-6H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOWWOXHKVCURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)


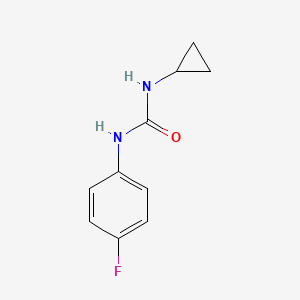
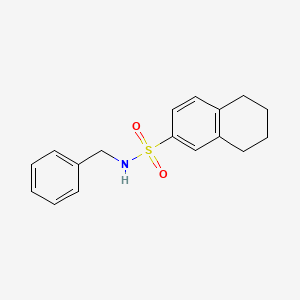
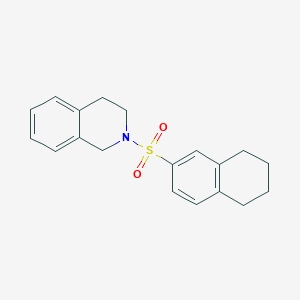
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N,N-dimethylacetamide](/img/structure/B7647208.png)
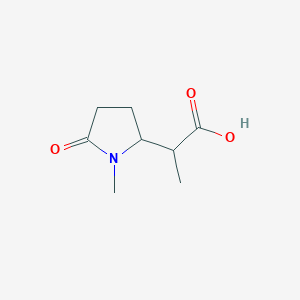
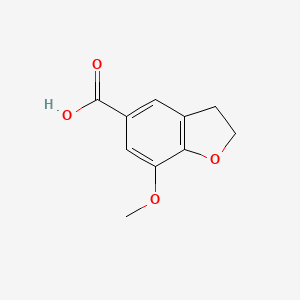

![5-[[methyl-(1-methylpyrazol-4-yl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7647237.png)
![N-[(3-fluoro-4-methoxyphenyl)methyl]-4-methyl-3-methylsulfonylaniline](/img/structure/B7647240.png)
![N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7647245.png)
![4-methyl-N-[2-(morpholin-4-ylmethyl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7647259.png)